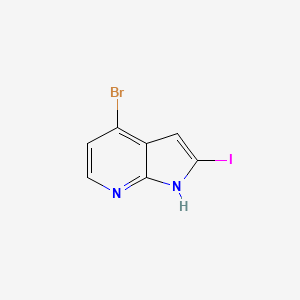

4-Bromo-2-iodo-7-azaindole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrIN2/c8-5-1-2-10-7-4(5)3-6(9)11-7/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYODINKLTLGRTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=C1Br)C=C(N2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10739511 | |

| Record name | 4-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10739511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260879-70-6 | |

| Record name | 4-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10739511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 4-Bromo-2-iodo-7-azaindole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-2-iodo-7-azaindole, a key heterocyclic intermediate in pharmaceutical research and development. This document details its chemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics.

Core Compound Identification

| Compound Name | CAS Number |

| This compound | 1260879-70-6[1] |

| N-Tosyl-4-bromo-2-iodo-7-azaindole | 480423-17-4[2] |

| 4-Bromo-7-azaindole | 348640-06-2[3][4][5][6] |

Physicochemical Properties of Related Azaindole Compounds

Quantitative data for the immediate precursor, 4-Bromo-7-azaindole, is presented below, offering insights into the general characteristics of this class of compounds.

| Property | Value | Source |

| Molecular Formula | C7H5BrN2 | [3][4][5] |

| Molecular Weight | 197.03 g/mol | [3][6] |

| Appearance | Off-white to light yellow solid | [4] |

| Melting Point | 173-183 °C | [3][7] |

| Purity | ≥ 97% | [4] |

Synthesis of Azaindole Intermediates

The synthesis of substituted azaindoles is a critical step in the development of new chemical entities. Below is a detailed experimental protocol for the synthesis of N-Tosyl-4-bromo-2-iodo-7-azaindole, a closely related precursor.

Experimental Protocol: Synthesis of N-Tosyl-4-bromo-2-iodo-7-azaindole[2]

Step 1: Lithiation

-

A solution of diisopropylamine (10.5 mL, 74.7 mmol) in 2-methyltetrahydrofuran (100 mL) is cooled to -78 °C under a nitrogen atmosphere.

-

A hexane solution of n-butyllithium (1.6 M, 41.1 mL, 65.8 mmol) is added dropwise over 5 minutes, maintaining the temperature at -78 °C.

-

The resulting solution is stirred for 60 minutes.

Step 2: Addition and Iodination

-

The freshly prepared lithium diisopropylamide (LDA) solution is transferred via cannula to a solution of 4-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine (21 g, 60 mmol) in 2-methyltetrahydrofuran (700 mL) at -78 °C.

-

Stirring is continued at -78 °C for 90 minutes.

-

Solid iodine (21.3 g, 83.7 mmol) is added in one portion, and the mixture is stirred at -78 °C for an additional 60 minutes.

-

The reaction is then slowly warmed to -10 °C.

Step 3: Work-up and Purification

-

The reaction is quenched with a saturated aqueous ammonium chloride solution (1 L).

-

The organic layer is separated and washed sequentially with a saturated aqueous sodium bisulfite solution (750 mL) and a saturated aqueous sodium chloride solution (50 mL).

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash silica gel chromatography using a 20% tert-butyl methyl ether solution in heptane as the eluent.

-

The product-containing fractions are collected and concentrated to yield N-Tosyl-4-bromo-2-iodo-7-azaindole (27 g, 93%) as an off-white solid.

Synthesis Workflow

Caption: Synthesis workflow for N-Tosyl-4-bromo-2-iodo-7-azaindole.

Applications in Drug Discovery

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and purine systems. This structural motif is particularly prominent in the design of kinase inhibitors.[7][8] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is implicated in numerous diseases, most notably cancer.

4-Bromo-7-azaindole and its derivatives are versatile building blocks for the synthesis of these inhibitors.[4][7] The bromine atom at the 4-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the efficient construction of diverse molecular libraries for structure-activity relationship (SAR) studies.[9]

Role as a Kinase Inhibitor Scaffold

Azaindole-based compounds can mimic the adenine fragment of ATP, the natural substrate for kinases, allowing them to bind to the ATP-binding site of the enzyme and inhibit its catalytic activity. This inhibition can block downstream signaling pathways that are essential for tumor cell proliferation and survival. The 7-azaindole core can form key hydrogen bonding interactions with the hinge region of the kinase active site.

The synthesis of GSK1070916, a selective Aurora B/C inhibitor, exemplifies the utility of 4-bromo-2-iodo-azaindole derivatives.[8] In this synthesis, a Suzuki cross-coupling reaction is performed at the 4-position of a protected this compound intermediate.[8]

Conceptual Kinase Inhibition Pathway

Caption: Conceptual diagram of kinase inhibition by an azaindole-based compound.

Safety and Handling

4-Bromo-7-azaindole is classified as toxic if swallowed, causes skin irritation, and serious eye damage, and may cause respiratory irritation.[3] Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be worn when handling this compound. It should be used in a well-ventilated area.[3]

Disclaimer: This document is intended for informational purposes for qualified professionals and is not a substitute for a comprehensive safety data sheet (SDS). Always consult the SDS before handling any chemical.

References

- 1. This compound | 1260879-70-6 [m.chemicalbook.com]

- 2. N-Tosyl-4-bromo-2-iodo-7-azaindole | 480423-17-4 [chemicalbook.com]

- 3. aksci.com [aksci.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 4-Bromo-7-azaindole 96 348640-06-2 [sigmaaldrich.com]

- 6. 4-Bromo-7-azaindole| CAS No:348640-06-2|ZaiQi Bio-Tech [chemzq.com]

- 7. 4-Bromo-7-azaindole: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 8. The Azaindole Framework in the Design of Kinase Inhibitors | MDPI [mdpi.com]

- 9. nbinno.com [nbinno.com]

Technical Guide: Characterization of 4-Bromo-2-iodo-7-azaindole and Its Precursors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the available characterization data for key intermediates in the synthesis of 4-bromo-2-iodo-7-azaindole, a functionalized heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the limited publicly available data on the final target compound, this document focuses on the well-characterized precursors: 4-Bromo-7-azaindole and N-Tosyl-4-bromo-2-iodo-7-azaindole. The strategic placement of bromine and iodine atoms on the 7-azaindole scaffold makes these compounds versatile building blocks for further chemical modifications, such as palladium-catalyzed cross-coupling reactions.[1]

Physicochemical and Spectroscopic Data

The following tables summarize the key characterization data for 4-bromo-7-azaindole and its N-tosylated and iodinated derivative.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | CAS Number |

| 4-Bromo-7-azaindole | C₇H₅BrN₂ | 197.03 | 178-183 | Off-white to light yellow solid | 348640-06-2 |

| N-Tosyl-4-bromo-2-iodo-7-azaindole | C₁₄H₁₀BrN₂O₂S | 477.21 (calculated) | Not specified | Off-white solid | 480423-17-4 |

Table 2: Spectroscopic Data

| Compound | ¹H NMR (400 MHz, Solvent) | Mass Spectrometry (m/z) |

| 4-Bromo-7-azaindole | δ 10.77 (br s, 1H), 8.14 (d, J = 5.2 Hz, 1H), 7.42 (s, 1H), 7.31 (d, J = 5.1 Hz, 1H), 6.57 (s, 1H) (CDCl₃)[2] | ESI [M+H]⁺ 196.9[2] |

| N-Tosyl-4-bromo-2-iodo-7-azaindole | δ 8.19 (d, J = 5.2 Hz, 1H), 7.95 (d, J = 8.4 Hz, 2H), 7.55 (d, J = 5.2 Hz, 1H), 7.41-7.49 (m, 2H), 7.16 (s, 1H), 2.35 (s, 3H) (DMSO-d₆, 30 °C)[3] | ES⁺ [M+H]⁺ 477[3] |

Experimental Protocols

Detailed methodologies for the synthesis of key precursors are outlined below. These protocols provide a foundation for the preparation of this compound.

Synthesis of 4-Bromo-7-azaindole

The synthesis of 4-bromo-7-azaindole can be achieved from 1H-pyrrolo[2,3-b]pyridine-7-oxide.[2]

Materials:

-

1H-pyrrolo[2,3-b]pyridine-7-oxide

-

Tetramethylammonium bromide

-

Methanesulfonic anhydride (Ms₂O)

-

N,N-dimethylformamide (DMF)

-

Water

-

Solid Sodium Hydroxide (NaOH)

-

Phosphorus pentoxide (P₂O₅)

Procedure:

-

1H-pyrrolo[2,3-b]pyridine-7-oxide (3.0 g, 22.4 mmol) and tetramethylammonium bromide (4.13 g, 1.2 eq.) are dissolved in DMF (30 ml).[2]

-

The mixture is cooled to 0 °C, and methanesulfonic anhydride (7.8 g, 2.0 eq.) is added in portions.[2]

-

The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 4 hours.[2]

-

The reaction is quenched by diluting with water (60 ml), and the pH is adjusted to 7 with solid NaOH.[2]

-

An additional 130 ml of water is added, and the resulting suspension is kept at 5 °C for 1 hour.[2]

-

The precipitate is collected by filtration, washed with ice-water (2 x 20 ml), and dried in a vacuum oven over P₂O₅ to yield 4-bromo-1H-pyrrolo[2,3-b]pyridine (2.47 g, 56% yield).[2]

Synthesis of N-Tosyl-4-bromo-2-iodo-7-azaindole

This protocol describes the iodination of N-Tosyl-4-bromo-7-azaindole.[3]

Materials:

-

Diisopropylamine

-

n-Butyllithium (1.6 M in hexane)

-

2-Methyltetrahydrofuran

-

4-Bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine

-

Iodine

-

Saturated aqueous ammonium chloride solution

-

Saturated aqueous sodium bisulfite solution

-

Saturated aqueous sodium chloride solution

-

Anhydrous magnesium sulfate

-

tert-Butyl methyl ether

-

Heptane

Procedure:

-

A solution of diisopropylamine (10.5 mL, 74.7 mmol) in 2-methyltetrahydrofuran (100 mL) is cooled to -78 °C under a nitrogen atmosphere.[3]

-

A 1.6 M solution of n-butyllithium in hexane (41.1 mL, 65.8 mmol) is added dropwise over 5 minutes, maintaining the temperature at -78 °C.[3]

-

After stirring for 60 minutes, the resulting solution is transferred via cannula to a solution of 4-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine (21 g, 60 mmol) in 2-methyltetrahydrofuran (700 mL) at -78 °C.[3]

-

Stirring is continued at -78 °C for 90 minutes.[3]

-

Solid iodine (21.3 g, 83.7 mmol) is added at once, and the mixture is stirred at -78 °C for 60 minutes, then slowly warmed to -10 °C.[3]

-

The reaction is quenched with saturated aqueous ammonium chloride solution (1 L).[3]

-

The organic layer is separated and washed sequentially with saturated aqueous sodium bisulfite solution (750 mL) and saturated aqueous sodium chloride solution (50 mL).[3]

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.[3]

-

The residue is purified by flash silica gel chromatography using a 20% tert-butyl methyl ether solution in heptane as the eluent to afford N-Tosyl-4-bromo-2-iodo-7-azaindole (27 g, 93%) as an off-white solid.[3]

Synthetic Workflow

The following diagram illustrates the synthetic pathway from a protected 4-bromo-7-azaindole to its 2-iodo derivative, a key step towards the synthesis of this compound.

Caption: Synthetic workflow for the iodination of N-Tosyl-4-bromo-7-azaindole.

References

In-depth Technical Guide: 4-Bromo-2-iodo-7-azaindole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-Bromo-2-iodo-7-azaindole, a key heterocyclic intermediate in medicinal chemistry.

Core Compound Data

This compound is a halogenated derivative of 7-azaindole. The strategic placement of bromine and iodine atoms on the azaindole scaffold makes it a versatile building block for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The azaindole core is a recognized pharmacophore present in numerous biologically active compounds.[1][2]

Molecular and Physicochemical Properties

The fundamental properties of this compound are summarized below. The molecular weight is calculated based on the atomic weights of its constituent elements.

| Property | Value |

| Molecular Formula | C₇H₄BrIN₂ |

| Molecular Weight | 322.93 g/mol |

| IUPAC Name | 4-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine |

| CAS Number | 1260879-70-6[3] |

Atomic Weight Contributions:

| Element | Symbol | Atomic Weight (amu) | Count | Total Contribution |

| Carbon | C | 12.011 | 7 | 84.077 |

| Hydrogen | H | 1.008 | 4 | 4.032 |

| Bromine | Br | 79.904 | 1 | 79.904 |

| Iodine | I | 126.904 | 1 | 126.904 |

| Nitrogen | N | 14.007 | 2 | 28.014 |

| Total | 322.931 |

Synthesis and Experimental Protocols

The synthesis of substituted 7-azaindoles often involves multi-step processes. Palladium-catalyzed cross-coupling reactions are frequently employed to introduce substituents onto the azaindole ring.[4][5][6] A plausible synthetic route to this compound can be extrapolated from methods used for similar structures, such as the synthesis of N-Tosyl-4-bromo-2-iodo-7-azaindole.[7]

General Experimental Workflow for Substituted 7-Azaindoles

The following diagram illustrates a generalized workflow for the synthesis of substituted 7-azaindoles, which can be adapted for the specific synthesis of this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aboundchem.com [aboundchem.com]

- 4. Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6 [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. N-Tosyl-4-bromo-2-iodo-7-azaindole | 480423-17-4 [chemicalbook.com]

"4-Bromo-2-iodo-7-azaindole" chemical properties

An In-depth Technical Guide on the Chemical Properties of 4-Bromo-2-iodo-7-azaindole

Introduction

This compound, also known as 4-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine, is a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a derivative of 7-azaindole, it serves as a versatile synthetic building block. The 7-azaindole core is recognized as a privileged structure, acting as a bioisostere for indole and purine systems, which allows it to interact with a wide range of biological targets.[1] The strategic placement of both a bromine and an iodine atom at the C4 and C2 positions, respectively, provides two distinct handles for sequential and selective functionalization, primarily through transition-metal-catalyzed cross-coupling reactions. This differential reactivity is crucial for the construction of complex molecular architectures, particularly in the synthesis of kinase inhibitors.[1]

This document provides a comprehensive overview of the known chemical properties, synthetic methodologies, and applications of this compound, intended for researchers and professionals in the fields of chemical synthesis and drug development.

Core Chemical Properties

The fundamental chemical and physical properties of this compound are summarized below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source |

| IUPAC Name | 4-bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine | PubChem[2] |

| Synonyms | 4-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine, this compound | PubChem[2] |

| CAS Number | 1260879-70-6 | PubChem[2] |

| Molecular Formula | C₇H₄BrIN₂ | PubChem[2] |

| Molecular Weight | 322.93 g/mol | PubChem[2] |

| Appearance | Off-white solid | N/A |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |

| Rotatable Bond Count | 0 | PubChem[2] |

| Exact Mass | 321.86026 Da | PubChem[2] |

| Topological Polar Surface Area | 28.7 Ų | PubChem[2] |

| Heavy Atom Count | 11 | PubChem[2] |

| XLogP3 | 2.7 | PubChem[2] |

Reactivity and Applications

The synthetic utility of this compound stems from the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. In palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, the C-I bond is significantly more reactive and undergoes oxidative addition to the palladium catalyst under milder conditions than the C-Br bond. This chemoselectivity allows for the stepwise introduction of different substituents at the C2 and C4 positions.

Key Applications:

-

Kinase Inhibitors: This compound is a key intermediate in the synthesis of potent and selective kinase inhibitors.[1] For instance, the N-protected form, 4-bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine, has been utilized in the synthesis of Aurora B/C kinase inhibitors.[1] The synthetic strategy leverages a selective Suzuki coupling at the C2 position, displacing the iodo group, while leaving the bromo group at C4 intact for subsequent modifications.[1]

-

Medicinal Chemistry Scaffolding: The 7-azaindole framework is a valuable scaffold in drug discovery programs. The ability to functionalize the 4- and 2-positions of this scaffold allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties of drug candidates.[1]

The general workflow for sequential cross-coupling reactions is illustrated in the diagram below.

Caption: Sequential functionalization via palladium-catalyzed cross-coupling.

Experimental Protocols

While specific experimental data for the parent compound this compound is limited in the provided search results, a detailed protocol for its N-tosylated derivative, N-Tosyl-4-bromo-2-iodo-7-azaindole, is available and serves as an excellent reference for the chemistry involved.[3]

Synthesis of N-Tosyl-4-bromo-2-iodo-7-azaindole[4]

This procedure involves the lithiation and subsequent iodination of N-Tosyl-4-bromo-7-azaindole.

Materials:

-

N-Tosyl-4-bromo-7-azaindole (4-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine)

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

2-Methyltetrahydrofuran (2-MeTHF)

-

Iodine (solid)

-

Saturated aqueous ammonium chloride, sodium bisulfite, and sodium chloride solutions

-

Anhydrous magnesium sulfate

-

tert-Butyl methyl ether

-

Heptane

Protocol:

-

LDA Formation: A solution of diisopropylamine (10.5 mL, 74.7 mmol) in 2-methyltetrahydrofuran (100 mL) is cooled to -78 °C under a nitrogen atmosphere.[3] A 1.6 M solution of n-butyllithium in hexane (41.1 mL, 65.8 mmol) is added dropwise over 5 minutes, maintaining the temperature at -78 °C.[3] The resulting solution is stirred for 60 minutes to form lithium diisopropylamide (LDA).[3]

-

Lithiation: The freshly prepared LDA solution is transferred via cannula to a solution of N-Tosyl-4-bromo-7-azaindole (21 g, 60 mmol) in 2-methyltetrahydrofuran (700 mL) at -78 °C. The mixture is stirred for 90 minutes at this temperature.[3]

-

Iodination: Solid iodine (21.3 g, 83.7 mmol) is added to the reaction mixture in one portion.[3] The mixture is stirred at -78 °C for 60 minutes and then slowly warmed to -10 °C.[3]

-

Work-up: The reaction is quenched by adding saturated aqueous ammonium chloride solution (1 L). The organic layer is separated and washed sequentially with saturated aqueous sodium bisulfite solution (750 mL) and saturated aqueous sodium chloride solution (50 mL).[3]

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude residue is purified by flash silica gel chromatography using a 20% tert-butyl methyl ether solution in heptane as the eluent.[3]

-

Isolation: The product-containing fractions are collected and concentrated to afford N-Tosyl-4-bromo-2-iodo-7-azaindole as an off-white solid (27 g, 93% yield).[3]

The workflow for this synthesis is depicted below.

Caption: Experimental workflow for the synthesis of the N-tosylated derivative.

Spectral Data

Detailed spectral analysis is crucial for the unambiguous identification and characterization of this compound. While a full dataset for the parent compound is not available in the search results, the ¹H NMR data for the N-tosylated derivative provides valuable insight into the expected chemical shifts for the core structure.

¹H NMR Data for N-Tosyl-4-bromo-2-iodo-7-azaindole[4]

-

Solvent: DMSO-d₆

-

Frequency: 400 MHz

-

Temperature: 30 °C

-

Shifts (δ):

-

8.19 (d, J = 5.2 Hz, 1H)

-

7.95 (d, J = 8.4 Hz, 2H)

-

7.55 (d, J = 5.2 Hz, 1H)

-

7.41-7.49 (m, 2H)

-

7.16 (s, 1H)

-

2.35 (s, 3H)

-

-

Mass Spectrometry (m/z): ES+ [M + H]⁺ 477[3]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not provided, data for the related compound 4-Bromo-7-azaindole indicates that it should be handled with care.[4][5] It is classified as acutely toxic if swallowed, causes skin irritation, and can cause serious eye damage.[5][6] Standard laboratory safety precautions should be employed when handling this compound.

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[4] A dust mask is recommended.[5]

-

Handling: Use only with adequate ventilation. Avoid contact with skin, eyes, and clothing. Avoid breathing fumes and minimize dust generation.[4]

-

Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[4] For long-term storage, a temperature of -20°C is recommended.[4]

This technical guide serves as a foundational resource for researchers working with this compound. The combination of its unique chemical properties and versatile reactivity makes it a valuable tool in the pursuit of novel therapeutics and advanced materials.

References

- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Bromo-2-iodo-1H-pyrrolo[2,3-B]pyridine | C7H4BrIN2 | CID 69001566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-Tosyl-4-bromo-2-iodo-7-azaindole | 480423-17-4 [chemicalbook.com]

- 4. aksci.com [aksci.com]

- 5. 4-Bromo-7-azaindole 96 348640-06-2 [sigmaaldrich.com]

- 6. 4-Bromo-7-azaindole: properties, applications and safety_Chemicalbook [chemicalbook.com]

Navigating the Synthesis and Application of Azaindole Scaffolds: A Technical Guide to 4-Bromo-7-azaindole

Introduction

Core Data and Spectroscopic Profile

The physical and spectroscopic properties of 4-Bromo-7-azaindole are crucial for its identification and use in synthetic chemistry. The following tables summarize the key data available for this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 348640-06-2 | [2] |

| Molecular Formula | C₇H₅BrN₂ | [2][4] |

| Molecular Weight | 197.03 g/mol | [4] |

| Appearance | Off-white to light yellow or pale yellow solid/powder | [2][3] |

| Melting Point | 171-183 °C | [1][2] |

| Purity | ≥ 96-97% | [2] |

| Solubility | Moderately soluble in common organic solvents like ethanol, methanol, and dichloromethane. | [1] |

| Storage | Store at 0-8 °C or long-term at -20°C in a tightly-closed container away from light and incompatible substances like strong oxidizing agents. | [2][5] |

Table 2: Spectroscopic Data

| Technique | Data | Reference |

| ¹H NMR | (400 MHz, CDCl₃) δ 10.77 (br s, 1H), 8.14 (d, J = 5.2 Hz, 1H), 7.42 (s, 1H), 7.31 (d, J = 5.1 Hz, 1H), 6.57 (s, 1H). | [4] |

| Mass Spectrometry | (ESI) m/z 196.9 [M+H]⁺ | [4] |

| ¹³C NMR | While specific literature values were not retrieved in the search, spectra are available for the parent 7-azaindole compound for comparison.[6] |

Experimental Protocols

The following protocols describe a common method for the synthesis of 4-Bromo-7-azaindole and a general procedure for its subsequent functionalization, highlighting its role as a versatile synthetic intermediate.

Protocol 1: Synthesis of 4-Bromo-7-azaindole

This protocol is based on the bromination of 1H-pyrrolo[2,3-b]pyridine-7-oxide.

Materials:

-

1H-pyrrolo[2,3-b]pyridine-7-oxide

-

Tetramethylammonium bromide

-

Methanesulfonic anhydride (Ms₂O)

-

N,N-dimethylformamide (DMF)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Phosphorus pentoxide (P₂O₅)

Procedure:

-

Dissolve 1H-pyrrolo[2,3-b]pyridine-7-oxide (1.0 eq) and tetramethylammonium bromide (1.2 eq) in DMF.[4]

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add methanesulfonic anhydride (2.0 eq) portionwise, maintaining the temperature at 0 °C.[4]

-

Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 4 hours.[4]

-

Quench the reaction by diluting the mixture with water.

-

Adjust the pH of the solution to 7 using solid NaOH.[4]

-

Add more water to induce precipitation and keep the resulting suspension at 5 °C for 1 hour.[4]

-

Collect the precipitate by filtration, wash with ice-cold water, and dry in a vacuum oven over P₂O₅ to yield 4-bromo-1H-pyrrolo[2,3-b]pyridine.[4]

Caption: Synthesis workflow for 4-Bromo-7-azaindole.

Protocol 2: N-Protection and Palladium-Catalyzed Cross-Coupling

The bromine atom at the 4-position is a versatile handle for introducing molecular diversity through cross-coupling reactions. The pyrrole nitrogen is often protected prior to these reactions.

Materials:

-

4-Bromo-7-azaindole

-

Sodium hydride (NaH, 60% in mineral oil)

-

Tetrahydrofuran (THF), anhydrous

-

Benzenesulfonyl chloride (or other protecting group precursor)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

-

Ligand (e.g., Xantphos)

-

Base (e.g., Cs₂CO₃)

-

Coupling partner (e.g., amides, amines, phenols)

-

Dioxane, anhydrous

Procedure (N-Protection):

-

Suspend 4-Bromo-7-azaindole (1.0 eq) in anhydrous THF under a nitrogen atmosphere and cool to 0 °C.

-

Add sodium hydride (1.1 eq) portionwise. Allow the mixture to stir for 30 minutes at room temperature.[7]

-

Add benzenesulfonyl chloride (1.1 eq) and stir for 2 hours at room temperature.[7]

-

Remove the solvent under reduced pressure and perform an appropriate aqueous workup followed by purification (e.g., flash column chromatography) to yield the N-protected product.[7]

General Procedure (Cross-Coupling):

-

To a reaction vessel, add the N-protected 4-bromo-7-azaindole, the palladium catalyst precursor, a suitable ligand like Xantphos, and a base such as cesium carbonate.[8]

-

Add the desired coupling partner (e.g., an amine, phenol, or amide).[8]

-

Add anhydrous dioxane as the solvent.

-

Heat the reaction mixture under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the mixture, filter, and concentrate the filtrate. Purify the crude product by column chromatography to obtain the desired 4-substituted-7-azaindole derivative.

Applications in Drug Discovery and Materials Science

4-Bromo-7-azaindole is a key intermediate in the synthesis of compounds for various applications.

-

Kinase Inhibitors: The 7-azaindole core mimics the purine structure of ATP, allowing it to bind to the ATP-binding site of many kinases. The bromine at the C4 position provides a convenient point for modification to achieve potency and selectivity against specific kinase targets in cancer and inflammatory diseases.[2][3]

-

Neurological Disorders: The scaffold is utilized in the development of drugs targeting receptors in the brain.[2]

-

Antimicrobial and Antiviral Agents: Derivatives of 7-azaindole have shown potential as antimicrobial and antiviral compounds.[1]

-

Materials Science: This compound is also used to create advanced materials like organic semiconductors and fluorescent dyes for applications in flexible electronics and solar cells.[2]

The versatility of 4-Bromo-7-azaindole in synthesis is a cornerstone of its value to researchers. The ability to perform selective cross-coupling reactions at the C4 position allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

Caption: Role of 4-Bromo-7-azaindole as a versatile synthetic hub.

References

- 1. 4-Bromo-7-azaindole: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-Bromo-7-azaindole | 348640-06-2 [chemicalbook.com]

- 4. 4-Bromo-7-azaindole synthesis - chemicalbook [chemicalbook.com]

- 5. aksci.com [aksci.com]

- 6. 7-Azaindole (271-63-6) 13C NMR spectrum [chemicalbook.com]

- 7. What is 4-Bromo-7-azaindole?_Chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

Technical Guide: Spectroscopic and Synthetic Insights into 4-Bromo-2-iodo-7-azaindole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) data and a detailed experimental protocol for the synthesis of 4-Bromo-2-iodo-7-azaindole, a key intermediate in the development of various biologically active molecules. The strategic placement of bromine and iodine atoms on the 7-azaindole scaffold offers versatile handles for further chemical modifications, making it a valuable building block in medicinal chemistry.

Spectroscopic Data

Table 1: ¹H NMR Data

| Compound | Solvent | Chemical Shift (δ) ppm |

| 4-Bromo-7-azaindole | CDCl₃ | 10.77 (br s, 1H), 8.14 (d, J = 5.2 Hz, 1H), 7.42 (s, 1H), 7.31 (d, J = 5.1 Hz, 1H), 6.57 (s, 1H)[1] |

| 4-Iodo-7-azaindole | DMSO-d₆ | 12.01 (s, 1H), 7.89 (d, 1H, J = 5.0 Hz), 7.59 (t, 1H, J = 3.1 Hz), 7.51 (d, 1H, J = 5.0 Hz), 6.27 (d, 1H, J = 3.4 Hz)[2] |

Table 2: ¹³C NMR Data

Note: Specific ¹³C NMR data for this compound or its protected precursor was not found in the provided search results. This data would need to be determined experimentally upon synthesis.

Synthetic Protocol

The synthesis of this compound is achieved through a multi-step process starting from the commercially available 4-bromo-7-azaindole. The key transformation involves the regioselective iodination at the C-2 position of the azaindole ring.

Experimental Workflow

Caption: Synthetic workflow for 4-Bromo-2-iodo-1-tosyl-7-azaindole.

Detailed Methodology

The synthesis of 4-bromo-2-iodo-1-tosyl-7-azaindole is based on a procedure described in a scientific letter from Atlanchim Pharma.[3]

-

Protection of 4-bromo-7-azaindole: 4-bromo-7-azaindole is first protected at the N-1 position with a para-toluenesulfonyl (tosyl) group. This is typically achieved by reacting 4-bromo-7-azaindole with para-toluenesulfonyl chloride (TsCl) in the presence of a base.[3] This step yields 4-bromo-1-tosyl-7-azaindole.

-

Regioselective Metalation: The protected azaindole is then subjected to regioselective metalation at the C-2 position. This is accomplished by treatment with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA).[3] The use of LDA ensures specific deprotonation at the most acidic position, which is C-2.

-

Iodination: The resulting organometallic intermediate is then trapped with an electrophilic iodine source, such as molecular iodine (I₂), to introduce the iodine atom at the C-2 position.[3] This step affords the desired 4-bromo-2-iodo-1-tosyl-7-azaindole. The reported yield for these two steps (metalation and iodination) is 85% on a gram scale.[3]

Logical Relationship of Synthesis Steps

Caption: Logical flow of the synthetic strategy.

This guide provides the essential information for researchers working with this compound. The detailed synthetic protocol, along with the workflow and logical relationship diagrams, should facilitate the successful preparation of this important building block for drug discovery and development. Further experimental work is required to fully characterize the unprotected this compound via ¹H and ¹³C NMR spectroscopy.

References

An In-depth Technical Guide on the Solubility of 4-Bromo-2-iodo-7-azaindole

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Bromo-2-iodo-7-azaindole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific quantitative solubility data for this exact molecule in public literature, this guide focuses on providing a framework for its solubility assessment. This includes qualitative information on structurally related compounds, detailed experimental protocols for solubility determination, and the biological context in which this and similar molecules are studied.

Introduction to this compound

This compound belongs to the azaindole class of compounds, which are recognized as "privileged structures" in medicinal chemistry.[1] The azaindole scaffold is a bioisostere of indole and purine systems and is a common core in the design of kinase inhibitors due to its ability to interact with the hinge region of the ATP-binding site of kinases.[1][2] The strategic placement of bromo and iodo substituents provides versatile handles for further chemical modifications, such as palladium-catalyzed cross-coupling reactions, enabling the synthesis of a diverse range of biologically active molecules.[1][3] Specifically, a protected form of this compound has been utilized as a key intermediate in the synthesis of selective Aurora B/C kinase inhibitors.[1]

Solubility Profile

Table 1: Qualitative and Quantitative Solubility Data for Related Azaindole Compounds

| Compound Name | Solvent | Solubility | Data Type | Source |

| 4-Bromo-7-azaindole | Common organic solvents (e.g., ethanol, methanol, dichloromethane) | Moderate | Qualitative | [4] |

It is important to note that the introduction of an iodine atom at the 2-position in this compound will likely alter its physicochemical properties, including solubility, compared to 4-Bromo-7-azaindole. Therefore, experimental determination of its solubility is crucial for any research and development activities.

Experimental Protocols for Solubility Determination

The solubility of a compound can be determined under kinetic or thermodynamic conditions. Kinetic solubility is often measured in early drug discovery for high-throughput screening, while thermodynamic solubility provides the true equilibrium solubility, which is critical for later stages of drug development.[5][6]

3.1. Kinetic Solubility Assay

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly added from a concentrated DMSO stock to an aqueous buffer.[6] Precipitation is monitored over a short period.

Experimental Workflow: Kinetic Solubility Assay

Caption: Workflow for Kinetic Solubility Determination.

Detailed Protocol: Nephelometric Method [7]

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Plate Setup: In a 96-well microplate, add the DMSO stock solution to aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve a range of final compound concentrations (e.g., 1 to 200 µM) with a final DMSO concentration of 1-2%.

-

Incubation: Shake the plate at room temperature for 2 hours.

-

Measurement: Measure the turbidity of each well using a nephelometer.

-

Data Analysis: The kinetic solubility is the concentration at which a significant increase in light scattering (precipitation) is observed compared to controls.

3.2. Thermodynamic Solubility Assay (Shake-Flask Method)

Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution in the presence of excess solid. The shake-flask method is the gold standard for this measurement.[8]

Experimental Workflow: Thermodynamic Solubility Assay

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol: Shake-Flask Method [9]

-

Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, buffer, or organic solvent) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.

-

Phase Separation: Separate the saturated solution from the excess solid by filtration (using a low-binding filter, e.g., 0.22 µm PVDF) or centrifugation.

-

Quantification: Dilute the filtrate/supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS/MS against a standard curve.

-

Solid Phase Analysis: It is recommended to analyze the remaining solid by techniques like XRPD to check for any polymorphic transformations during the experiment.[8]

Biological Context: Role in Kinase Inhibition

As previously mentioned, azaindole derivatives are widely investigated as kinase inhibitors. While a specific signaling pathway for this compound is not defined, this class of compounds is known to target various kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is a key mediator of angiogenesis.[10][11][12]

Signaling Pathway: VEGFR-2 Signaling Cascade

Caption: Representative VEGFR-2 Signaling Pathway.

This diagram illustrates the major downstream signaling pathways activated upon VEGF-A binding to VEGFR-2, leading to cellular responses critical for angiogenesis.[11] Azaindole-based inhibitors would typically compete with ATP at the kinase domain of VEGFR-2, thereby blocking the phosphorylation cascade.

Conclusion

While specific quantitative solubility data for this compound is not publicly available, this technical guide provides the necessary framework for its determination. The provided experimental protocols for kinetic and thermodynamic solubility assays offer a starting point for researchers to characterize this compound. The structural similarity to other azaindoles used in kinase inhibitor discovery, particularly in targeting pathways like VEGFR-2, underscores the importance of accurately determining its solubility to enable further investigation into its biological activity. It is strongly recommended that researchers experimentally determine the solubility of this compound in relevant aqueous and organic media to facilitate its use in drug discovery and development programs.

References

- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]

- 3. nbinno.com [nbinno.com]

- 4. 4-Bromo-7-azaindole: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. enamine.net [enamine.net]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]

Technical Guide: Stability of 4-Bromo-2-iodo-7-azaindole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of 4-Bromo-2-iodo-7-azaindole, a key heterocyclic intermediate in pharmaceutical research and development. Due to the limited direct stability data for this specific compound, this guide leverages information from the structurally similar and well-documented compound, 4-Bromo-7-azaindole, to infer its stability profile, handling procedures, and potential degradation pathways.

Core Stability Profile

Halogenated 7-azaindoles are generally stable crystalline solids under recommended storage conditions.[1] The stability of this compound is crucial for its effective use as a building block in complex organic syntheses, particularly in the development of kinase inhibitors and other bioactive molecules.[2][3][4] The presence of both bromo and iodo substituents on the azaindole core influences its reactivity and stability.

Inferred Physicochemical Properties

| Property | Inferred Data for this compound (based on 4-Bromo-7-azaindole) | Source |

| Appearance | Off-white to light yellow or brown solid | [3][5] |

| Molecular Formula | C7H4BrIN2 | - |

| Molecular Weight | 322.93 g/mol | - |

| Melting Point | Expected to be a solid with a defined melting point, likely in a similar range to 4-Bromo-7-azaindole (171-183 °C) | [1][3][6] |

| Solubility | Moderately soluble in common organic solvents such as ethanol, methanol, and dichloromethane. | [1] |

Recommended Storage and Handling

Proper storage and handling are paramount to maintaining the integrity of this compound. The following conditions are recommended based on data for 4-Bromo-7-azaindole.

| Condition | Recommendation | Source |

| Temperature | Long-term: -20°CShort-term: Room temperature or 0-8°C | [3][7] |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | [5] |

| Container | Keep in a tightly closed container in a dry and well-ventilated place. | [5][7][8] |

| Light | Keep in a dark place. | - |

| Incompatibilities | Avoid contact with strong oxidizing agents. | [7] |

Potential Decomposition Pathways

Under adverse conditions, this compound is expected to decompose. The primary degradation pathways are likely to involve the cleavage of the carbon-halogen bonds and the breakdown of the heterocyclic ring system.

Hazardous Decomposition Products

Based on the elemental composition and data from 4-Bromo-7-azaindole, the following hazardous decomposition products may be formed upon combustion or thermal decomposition:

-

Carbon oxides (CO, CO2)

-

Nitrogen oxides (NOx)

-

Hydrogen bromide (HBr)

-

Hydrogen iodide (HI)

Source:[7]

Experimental Protocols: General Handling and Storage

The following protocols are recommended for handling and storing this compound to ensure its stability and minimize risks.

Material Receiving and Initial Storage

-

Upon receipt, visually inspect the container for any signs of damage or leakage.

-

Store the unopened container at -20°C for long-term storage.

-

Log the compound in the chemical inventory system, noting the storage location and date of receipt.

Weighing and Dispensing

-

Perform all handling in a well-ventilated chemical fume hood.[5]

-

Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[5][7]

-

To minimize moisture absorption, allow the container to warm to room temperature in a desiccator before opening.

-

Use non-sparking tools for handling the solid to prevent ignition of dust.[8]

-

Weigh the desired amount of the compound quickly and transfer it to the reaction vessel.

-

Tightly reseal the container, purge with an inert gas if possible, and return it to the appropriate storage condition.

Preparation of Stock Solutions

-

When preparing stock solutions, use anhydrous solvents to prevent hydrolysis.

-

If the solution is to be stored, it is recommended to aliquot it into smaller volumes to avoid repeated freeze-thaw cycles.[9]

-

Store stock solutions at -20°C or -80°C for extended stability.[9]

Visualization of Stability Factors

The following diagram illustrates the key factors influencing the stability of halogenated 7-azaindoles and their potential decomposition pathways.

Conclusion

While direct quantitative stability data for this compound is not extensively documented, a robust stability profile can be inferred from its structural analog, 4-Bromo-7-azaindole. By adhering to the recommended storage and handling protocols outlined in this guide, researchers can ensure the integrity of this valuable compound for its application in drug discovery and organic synthesis. The key to maintaining its stability is rigorous control of temperature, atmosphere, and light exposure, and avoidance of incompatible substances.

References

- 1. 4-Bromo-7-azaindole: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fishersci.dk [fishersci.dk]

- 6. 4-Bromo-7-azaindole 96 348640-06-2 [sigmaaldrich.com]

- 7. aksci.com [aksci.com]

- 8. echemi.com [echemi.com]

- 9. medchemexpress.com [medchemexpress.com]

Synthesis of 4-Bromo-2-iodo-7-azaindole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 4-Bromo-2-iodo-7-azaindole (also known as 4-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine), a key intermediate in the development of various therapeutic agents. This document provides a comprehensive overview of the synthetic route, including detailed experimental protocols and characterization data, to facilitate its application in research and drug discovery.

Overview of Synthetic Strategy

The synthesis of this compound is typically achieved through a multi-step process commencing with the commercially available 7-azaindole. The general strategy involves the initial bromination of the 7-azaindole core, followed by protection of the pyrrole nitrogen, and subsequent regioselective iodination at the C-2 position. Finally, deprotection of the nitrogen yields the target compound.

A common synthetic pathway involves the following key transformations:

-

Bromination of 7-azaindole: Introduction of a bromine atom at the 4-position of the pyrrolo[2,3-b]pyridine ring system.

-

Protection of the Pyrrole Nitrogen: Installation of a protecting group, such as a tosyl (Ts) or phenylsulfonyl (PhSO2) group, to prevent side reactions in subsequent steps.

-

Regioselective Iodination: Introduction of an iodine atom at the 2-position of the protected 4-bromo-7-azaindole.

-

Deprotection: Removal of the protecting group to yield the final product.

Experimental Protocols

Synthesis of 4-Bromo-7-azaindole

The starting material, 4-bromo-7-azaindole, can be synthesized from 1H-pyrrolo[2,3-b]pyridine 7-oxide.

Protocol:

-

1H-pyrrolo[2,3-b]pyridine-7-oxide (3.0 g, 22.4 mmol) and tetramethylammonium bromide (4.13 g, 1.2 eq.) are dissolved in N,N-dimethylformamide (DMF, 30 ml).

-

Methanesulfonic anhydride (Ms2O, 7.8 g, 2.0 eq.) is added in portions at 0 °C.

-

The reaction mixture is stirred at 0 °C for 1 hour, then brought to room temperature and stirred for an additional 4 hours.

-

The reaction is quenched by diluting with water (60 ml), and the pH is adjusted to 7 with solid sodium hydroxide (NaOH).

-

An additional 130 ml of water is added, and the resulting suspension is kept at 5 °C for 1 hour.

-

The precipitate is collected by filtration, washed with ice-water (2 x 20 ml), and dried over P2O5 in a vacuum oven to yield 4-bromo-1H-pyrrolo[2,3-b]pyridine.[1]

Quantitative Data:

| Product | Starting Material | Yield | Reference |

| 4-bromo-1H-pyrrolo[2,3-b]pyridine | 1H-pyrrolo[2,3-b]pyridine 7-oxide | 56% | [1] |

Synthesis of N-Tosyl-4-bromo-2-iodo-7-azaindole

This two-step protocol involves the protection of 4-bromo-7-azaindole followed by iodination.

Protocol:

-

Protection: 4-bromo-7-azaindole is protected under basic conditions with para-toluenesulfonyl chloride (TsCl) to yield N-tosyl-4-bromo-7-azaindole.[2]

-

Iodination: The N-tosyl-protected intermediate is then treated with lithium diisopropylamide (LDA) to achieve regioselective metalation at the C-2 position. The resulting organometallic species is subsequently trapped with iodine to afford the desired 2-iodoazaindole.[2]

Quantitative Data:

| Product | Starting Material | Overall Yield (2 steps) | Reference |

| N-Tosyl-4-bromo-2-iodo-7-azaindole | 4-bromo-7-azaindole | 85% | [2] |

Synthesis of 4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine and Deprotection

This alternative route utilizes a phenylsulfonyl protecting group.

Protocol:

-

Protection: To a solution of 4-bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine (8.0 g, 24.7 mmol) and 4-(Dimethylamino)pyridine (6.0 g, 50 mmol) in DCM (150 ml) at room temperature, benzenesulfonyl chloride (4.8 g, 27 mmol) is added dropwise. The mixture is stirred for 24 hours.[3]

-

Work-up and Purification: The solids formed are suspended in acetonitrile and filtered to give 4-bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine.[3]

-

Deprotection: The protected compound (8.1 g, 17.5 mmol) is dissolved in 250 ml of dioxane, and sodium tert-butoxide (2.6 g, 26.3 mmol) is added. The reaction is heated at 80°C for 16 hours.[3]

-

Final Work-up: The reaction medium is cooled, and the solvent is evaporated. The residue is dissolved in ethyl acetate and washed with water. The organic phase is extracted with ethyl acetate, dried, and concentrated to yield 4-bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine.[3]

Characterization Data for 4-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine: [3]

| Analysis | Result |

| ¹H NMR (250 MHz, DMSO-d6) | δ 12.60 (s, 1H), 7.97 (d, J=5.2 Hz, 1H), 7.26 (d, J=5.2 Hz, 1H), 6.62 (s, 1H) |

| ¹³C NMR (63 MHz, DMSO-d6) | δ 150.7 (Cq), 143.5 (CH), 123.2 (Cq), 121.9 (Cq), 119.3 (CH), 109.4 (CH), 83.2 (Cq) |

| HRMS (+ESI) | Calculated for C₇H₄BrIN₂ (M+H⁺): 322.8675, Found: 322.8673 |

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthetic workflow for this compound.

Conclusion

This guide provides a detailed overview of the synthesis of this compound, a crucial building block in medicinal chemistry. The outlined protocols and characterization data serve as a valuable resource for researchers engaged in the synthesis of novel 7-azaindole derivatives for drug discovery and development. The presented methods offer reliable and reproducible pathways to access this important intermediate.

References

The Strategic Intermediate: A Technical Guide to 4-Bromo-2-iodo-7-azaindole in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the 7-azaindole scaffold has emerged as a "privileged structure," prized for its ability to mimic the purine core of ATP and effectively interact with the hinge region of various kinases. This has led to its widespread incorporation into a multitude of kinase inhibitors. A particularly valuable, yet functionally dense, derivative of this scaffold is 4-Bromo-2-iodo-7-azaindole . The strategic placement of two distinct halogen atoms at the C4 and C2 positions offers medicinal chemists a versatile platform for sequential and site-selective functionalization, primarily through palladium-catalyzed cross-coupling reactions. This technical guide provides an in-depth overview of the synthesis, properties, and applications of this compound as a key synthetic intermediate in the development of targeted therapeutics.

Physicochemical Properties

A summary of the key physicochemical properties of the parent compound, 4-Bromo-7-azaindole, and the target intermediate, this compound, are presented below.

| Property | 4-Bromo-7-azaindole | This compound |

| Molecular Formula | C₇H₅BrN₂ | C₇H₄BrIN₂ |

| Molecular Weight | 197.03 g/mol | 322.93 g/mol |

| CAS Number | 348640-06-2 | 1260879-70-6 |

| Appearance | Off-white to light brown solid | Off-white solid (N-Tosyl derivative) |

| Melting Point | 173-180 °C | Not available |

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the commercially available 7-azaindole. The key transformations involve the bromination of the pyridine ring, followed by protection of the pyrrole nitrogen and subsequent iodination at the C2 position. A final deprotection step yields the target intermediate.

Synthetic Workflow

Caption: Synthetic pathway to this compound.

Experimental Protocols

Step 1: Synthesis of 4-Bromo-7-azaindole

A common method for the synthesis of 4-bromo-7-azaindole involves the reaction of 7-azaindole with a brominating agent such as N-bromosuccinimide (NBS) or phosphorus oxybromide (POBr₃).

Step 2: Synthesis of N-Tosyl-4-bromo-7-azaindole

The protection of the pyrrole nitrogen is crucial for the regioselective iodination at the C2 position. A widely used protecting group is the tosyl group.

Protocol: To a solution of 4-Bromo-7-azaindole in a suitable aprotic solvent such as tetrahydrofuran (THF), a base (e.g., sodium hydride) is added at 0 °C. After stirring, p-toluenesulfonyl chloride (TsCl) is added, and the reaction is allowed to warm to room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography.

Step 3: Synthesis of N-Tosyl-4-bromo-2-iodo-7-azaindole

This key step introduces the iodine atom at the C2 position.

Protocol: A solution of N-Tosyl-4-bromo-7-azaindole in an anhydrous aprotic solvent like 2-methyltetrahydrofuran is cooled to -78 °C under an inert atmosphere. A strong base, typically lithium diisopropylamide (LDA), is added dropwise to effect deprotonation at the C2 position. After stirring for a period, solid iodine is added in one portion. The reaction is slowly warmed and then quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed, dried, and concentrated. The crude product is then purified by silica gel chromatography.

| Reagent | Molar Eq. | Purity | Yield |

| N-Tosyl-4-bromo-7-azaindole | 1.0 | >95% | - |

| Diisopropylamine | 1.25 | >99% | - |

| n-Butyllithium (1.6 M in hexanes) | 1.1 | - | - |

| Iodine | 1.4 | >99.8% | - |

| Product | - | >98% | 93% |

Spectroscopic Data for N-Tosyl-4-bromo-2-iodo-7-azaindole: [1]

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.19 (d, J = 5.2 Hz, 1H), 7.95 (d, J = 8.4 Hz, 2H), 7.55 (d, J = 5.2 Hz, 1H), 7.41-7.49 (m, 2H), 7.16 (s, 1H), 2.35 (s, 3H).

-

MS (ESI): m/z 477 [M+H]⁺.

Step 4: Deprotection of N-Tosyl-4-bromo-2-iodo-7-azaindole

The removal of the tosyl group is the final step to yield the target intermediate. Various methods can be employed for the deprotection of N-tosyl indoles and azaindoles. A mild and effective method involves the use of cesium carbonate in a mixture of THF and methanol. This method is often preferred as it avoids harsh basic or acidic conditions that could affect other functional groups.

Applications in Drug Discovery: A Case Study in Kinase Inhibitor Synthesis

The differential reactivity of the C-I and C-Br bonds in this compound makes it an ideal intermediate for the synthesis of highly substituted kinase inhibitors through sequential, regioselective cross-coupling reactions. A prominent example is its application in the synthesis of the potent and selective Aurora B/C kinase inhibitor, GSK1070916.[2]

Synthesis of GSK1070916 Intermediate

The synthesis of a key intermediate for GSK1070916 utilizes the N-phenylsulfonyl protected this compound. The synthetic strategy hinges on a selective Suzuki cross-coupling at the more reactive C2 position, followed by further functionalization.

Caption: Key Suzuki coupling step in the synthesis of a GSK1070916 precursor.

This selective Suzuki coupling at the C2 position, displacing the iodo group while leaving the bromo group at C4 intact, is a testament to the synthetic utility of this intermediate. The remaining bromine atom at the C4 position can then be used for subsequent cross-coupling reactions to introduce further diversity and build up the final complex molecule.

The Aurora Kinase Signaling Pathway

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play a crucial role in the regulation of mitosis. Their overexpression is frequently observed in various human cancers, making them attractive targets for anticancer drug development. GSK1070916 is a potent inhibitor of Aurora B and C kinases.

Caption: Simplified Aurora B signaling pathway and the inhibitory action of GSK1070916.

Inhibition of Aurora B by compounds derived from this compound, such as GSK1070916, disrupts the phosphorylation of key substrates like histone H3, leading to defects in chromosome segregation and cytokinesis, ultimately inducing apoptosis in cancer cells.

Conclusion

This compound is a highly valuable and versatile synthetic intermediate in the field of drug discovery. Its strategic di-halogenation allows for selective and sequential functionalization, providing a powerful tool for the construction of complex molecular architectures. The successful application of its derivatives in the synthesis of potent kinase inhibitors, such as the Aurora B/C inhibitor GSK1070916, underscores its significance. This technical guide provides a foundational understanding of the synthesis and utility of this important building block, empowering researchers to leverage its potential in the development of novel therapeutics.

References

The Ascendance of 7-Azaindole: A Technical Guide to its Discovery, History, and Application in Drug Development

For Researchers, Scientists, and Drug Development Professionals

The 7-azaindole scaffold, a privileged heterocyclic motif, has carved a significant niche in medicinal chemistry, particularly in the realm of kinase inhibition. Its unique structural and electronic properties, acting as a bioisostere of the endogenous purine and indole structures, have propelled its derivatives to the forefront of drug discovery efforts, culminating in the development of targeted therapies for a range of diseases, most notably cancer. This technical guide provides an in-depth exploration of the discovery and history of 7-azaindole derivatives, detailed experimental protocols for their synthesis, a comprehensive overview of their biological activities with a focus on kinase inhibition, and a visual representation of their engagement with key signaling pathways.

Discovery and Enduring History

The journey of the 7-azaindole core, also known as 1H-pyrrolo[2,3-b]pyridine, from a chemical curiosity to a cornerstone of modern drug design is a testament to the persistent exploration of heterocyclic chemistry. While early reports of related azaindole structures emerged in the mid-20th century, the strategic application of the 7-azaindole scaffold in medicinal chemistry gained significant momentum in the late 1990s and early 2000s.

The recognition of 7-azaindole as a "hinge-binding" motif was a pivotal moment in its history. Researchers discovered that the pyridine nitrogen and the pyrrole N-H group of the 7-azaindole core could form two crucial hydrogen bonds with the hinge region of the ATP-binding pocket of kinases. This bidentate interaction mimics the binding of the adenine portion of ATP, making 7-azaindole an excellent starting point for the design of competitive kinase inhibitors.

This discovery paved the way for the application of fragment-based drug discovery (FBDD) approaches. The 7-azaindole fragment, with its inherent hinge-binding capability and multiple sites for synthetic elaboration, became a powerful tool for generating potent and selective kinase inhibitors. The most prominent success story arising from this strategy is Vemurafenib (Zelboraf®) , a potent B-RAF kinase inhibitor approved for the treatment of metastatic melanoma harboring the BRAF V600E mutation.[1] The development of Vemurafenib showcased the power of structure-based drug design, where the 7-azaindole core served as the foundational anchor for building a highly effective therapeutic agent.

Beyond B-RAF, the versatility of the 7-azaindole scaffold has been demonstrated by its incorporation into inhibitors targeting a wide array of other kinases, including CDK9, Haspin, PI3K, and many others, underscoring its status as a "kinase privileged fragment".[1]

Synthetic Strategies: Accessing the 7-Azaindole Core and its Derivatives

The synthesis of the 7-azaindole nucleus and its subsequent functionalization are critical aspects of its application in drug discovery. Several synthetic routes have been developed and refined over the years, offering access to a diverse range of derivatives.

Key Synthetic Methodologies

A variety of methods have been employed for the construction of the 7-azaindole ring system, including:

-

Fischer Indole Synthesis: A classical method that can be adapted for azaindole synthesis, typically involving the reaction of a pyridine-based hydrazine with a ketone or aldehyde.

-

Bartoli Indole Synthesis: This method utilizes the reaction of nitro-pyridines with vinyl Grignard reagents.

-

Transition-Metal Catalyzed Cross-Coupling Reactions: Modern synthetic organic chemistry has heavily relied on palladium-, copper-, and other transition-metal-catalyzed reactions to construct the 7-azaindole core and to introduce various substituents. These methods, such as the Sonogashira, Suzuki, and Buchwald-Hartwig couplings, offer high efficiency and functional group tolerance.[2][3]

-

Cyclization of Substituted Pyridines: Many strategies involve the use of appropriately substituted 2-aminopyridines which undergo cyclization to form the fused pyrrole ring.

Detailed Experimental Protocols

Below are representative experimental protocols for the synthesis of 7-azaindole derivatives, illustrating common synthetic transformations.

Protocol 1: Synthesis of a 3-Substituted 7-Azaindole via Sonogashira Coupling and Cyclization

This protocol describes a common two-step procedure to access 2-substituted 7-azaindoles starting from 2-amino-3-iodopyridine.

-

Step 1: Sonogashira Coupling. To a solution of 2-amino-3-iodopyridine (1.0 eq) in a suitable solvent such as DMF or toluene, is added a terminal alkyne (1.2 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.05 eq), a copper(I) co-catalyst like CuI (0.1 eq), and a base, typically a tertiary amine like triethylamine or diisopropylethylamine (3.0 eq). The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 60 to 100 °C until the starting material is consumed (monitored by TLC or LC-MS). After completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the 2-(alkynyl)pyridin-3-amine intermediate.

-

Step 2: Cyclization. The purified 2-(alkynyl)pyridin-3-amine intermediate (1.0 eq) is dissolved in a high-boiling point solvent such as DMF or DMSO. A base, such as potassium tert-butoxide or sodium hydride (1.2 eq), is added portion-wise at room temperature. The reaction mixture is then heated to a temperature between 100 and 150 °C and stirred for several hours until the cyclization is complete. The reaction is cooled, quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The resulting crude 7-azaindole derivative is purified by column chromatography or recrystallization.

Protocol 2: N-Arylation of the 7-Azaindole Core via Buchwald-Hartwig Cross-Coupling

This protocol details the introduction of an aryl group at the N1 position of the 7-azaindole ring.

-

Reaction Setup: In a dry reaction vessel under an inert atmosphere, 7-azaindole (1.0 eq), an aryl halide (or triflate) (1.1 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), a phosphine ligand like Xantphos or BINAP (0.04 eq), and a base, typically a carbonate such as cesium carbonate or potassium carbonate (2.0 eq), are combined in a dry, degassed solvent like toluene or dioxane.

-

Reaction Execution: The reaction mixture is heated to a temperature between 80 and 110 °C and stirred for 12 to 24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Work-up and Purification: Upon completion, the reaction is cooled to room temperature and filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure, and the residue is partitioned between an organic solvent and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by flash column chromatography on silica gel to yield the desired N-aryl-7-azaindole derivative.

Biological Activity and Therapeutic Applications

The 7-azaindole scaffold is a versatile pharmacophore with a broad range of biological activities. While its most prominent role is in kinase inhibition, derivatives have also been investigated for their potential as antiviral, antibacterial, anti-inflammatory, and CNS-active agents.

7-Azaindole Derivatives as Kinase Inhibitors

Kinases are a large family of enzymes that play critical roles in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. The ability of the 7-azaindole moiety to act as an ATP-competitive inhibitor by binding to the hinge region of the kinase domain has led to the development of numerous potent and selective inhibitors.

Table 1: Inhibitory Activity of Representative 7-Azaindole Derivatives against Various Kinases

| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |

| Vemurafenib | B-RAF (V600E) | 31 | [Plexxikon Inc.] |

| Dabrafenib | B-RAF (V600E) | 0.8 | [GSK] |

| Compound 8g | CDK9/CyclinT | 120 | |

| Compound 8h | CDK9/CyclinT | 150 | |

| Compound 8l | Haspin | 14 | |

| Compound 6z | ABL | 1.2 | [1] |

| Compound 6z | SRC | 3.4 | [1] |

| Compound 6z | KDR (VEGFR2) | 2.5 | [1] |

| Compound 24 | FGFR4 | 1.1 | [4] |

| Compound 30 | FGFR4 | 0.9 | [4] |

Note: IC₅₀ values are a measure of the concentration of a drug that is required for 50% inhibition in vitro. These values can vary depending on the specific assay conditions.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological systems in which 7-azaindole derivatives operate, as well as the workflows for their synthesis, is crucial for a comprehensive understanding.

Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways targeted by 7-azaindole-based kinase inhibitors.

Caption: The B-RAF/MEK/ERK signaling pathway, a key regulator of cell proliferation, is often constitutively activated by BRAF mutations in melanoma. Vemurafenib, a 7-azaindole derivative, inhibits mutant B-RAF.

References

The 7-Azaindole Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 7-azaindole scaffold, a bioisostere of indole, has emerged as a cornerstone in medicinal chemistry, demonstrating remarkable versatility and biological relevance across a spectrum of therapeutic areas. Its unique physicochemical properties, particularly its ability to act as both a hydrogen bond donor and acceptor, have cemented its status as a "privileged scaffold" in the design of potent and selective inhibitors, most notably targeting protein kinases. This technical guide provides a comprehensive overview of the biological significance of the 7-azaindole core, with a focus on its role in oncology, neurodegenerative diseases, and inflammatory conditions. We delve into the quantitative biological data of key compounds, detailed experimental methodologies, and the intricate signaling pathways modulated by this versatile heterocyclic system.

A Versatile Hinge-Binding Motif in Kinase Inhibition

The 7-azaindole nucleus has proven to be an exceptional hinge-binding motif for ATP-competitive kinase inhibitors.[1][2] The pyridine nitrogen (N7) acts as a hydrogen bond acceptor, while the pyrrole nitrogen (N1) serves as a hydrogen bond donor, allowing for a bidentate hydrogen bonding interaction with the hinge region of the kinase domain. This mimics the interaction of the adenine core of ATP, providing a strong anchor for inhibitor binding.[1] This key interaction has been exploited in the development of numerous clinically successful and investigational kinase inhibitors.

One of the most prominent examples is Vemurafenib (PLX4032) , an FDA-approved inhibitor of the BRAF V600E mutant kinase for the treatment of metastatic melanoma.[2] Another notable drug is Pexidartinib (PLX3397) , which targets the colony-stimulating factor 1 receptor (CSF1R) and is approved for the treatment of tenosynovial giant cell tumor.[3] The 7-azaindole scaffold is also a key component of inhibitors targeting a wide range of other kinases, including Aurora kinases, phosphoinositide 3-kinases (PI3Ks), and Rho-associated coiled-coil containing protein kinases (ROCK).[4][5][6][7]

Quantitative Biological Data of 7-Azaindole Based Kinase Inhibitors

The following tables summarize the in vitro potency of selected 7-azaindole derivatives against various kinase targets.

Table 1: Potency of 7-Azaindole Based Inhibitors against Serine/Threonine Kinases

| Compound | Target Kinase | IC50 / Ki (nM) | Assay Type | Reference |

| Vemurafenib | BRAF V600E | 31 (IC50) | Biochemical | [8] |

| GSK1070916 | Aurora B | 0.38 (Ki) | Biochemical | [4][9] |

| GSK1070916 | Aurora C | 1.5 (Ki) | Biochemical | [4][9] |

| Compound 8l | Haspin | 14 (IC50) | Biochemical | [10] |

| Compound 8g | CDK9/CyclinT | 230 (IC50) | Biochemical | [10] |

| Compound 8h | CDK9/CyclinT | 350 (IC50) | Biochemical | [10] |

| Compound 23 | Pim-1 | 0.003 (IC50) | Biochemical | [11] |

| Compound 23 | Pim-2 | 0.032 (IC50) | Biochemical | [11] |

| Compound 23 | Pim-3 | 0.009 (IC50) | Biochemical | [11] |

Table 2: Potency of 7-Azaindole Based Inhibitors against Tyrosine Kinases

| Compound | Target Kinase | IC50 (nM) | Assay Type | Reference |

| Pexidartinib | CSF1R | 20 | Biochemical | [12] |

| Pexidartinib | c-Kit | 10 | Biochemical | [12] |

| Decernotinib | JAK3 | - (Clinical Trials) | - | [11] |

Table 3: Potency of 7-Azaindole Based Inhibitors against Lipid Kinases

| Compound | Target Kinase | IC50 (nM) | Assay Type | Reference |

| Compound B13 | PI3Kγ | 0.5 | Biochemical | [13] |

| Compound 12 | PI3Kγ | 3.4 | Biochemical | [14] |

| Compound 25 | PI3Kγ | 2.5 | Biochemical | [14] |

| Compound 28 | PI3Kγ | - (Cellular IC50 = 40) | Cellular | [14] |

Table 4: Potency of 7-Azaindole Based Inhibitors against Other Kinases

| Compound | Target Kinase | IC50 (nM) | Assay Type | Reference |

| Compound 37 | ROCK | - (Potent inhibitor) | Biochemical | [15] |

| Compound 32 | ROCK | - (Orally available inhibitor) | In vivo | [16] |

Modulating Key Signaling Pathways

The therapeutic effects of 7-azaindole-based inhibitors stem from their ability to modulate critical cellular signaling pathways that are often dysregulated in disease.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) or Extracellular signal-Regulated Kinase (ERK) pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. The BRAF kinase is a key component of this pathway, and its mutation (V600E) leads to constitutive activation and uncontrolled cell growth in melanoma. Vemurafenib directly inhibits this aberrant signaling.

PI3K/AKT/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is another crucial signaling network that governs cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Several 7-azaindole derivatives have been developed as potent inhibitors of PI3K isoforms.

JAK/STAT Signaling Pathway

The Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is critical for cytokine signaling and plays a major role in immunity and inflammation. Dysregulation of this pathway is implicated in autoimmune diseases and cancers. 7-azaindole-based compounds like Decernotinib are being investigated as JAK inhibitors.

Beyond Kinase Inhibition: Expanding Therapeutic Horizons

While kinase inhibition remains the most prominent application, the 7-azaindole scaffold has shown promise in other therapeutic areas.

-

Neurodegenerative Diseases: 7-Azaindole derivatives have been investigated as inhibitors of β-amyloid (Aβ) peptide aggregation, a key pathological event in Alzheimer's disease.

-

Antiviral Activity: Certain 7-azaindole compounds have demonstrated activity against viruses such as HIV, by inhibiting reverse transcriptase.[17]

-

Inflammation: The scaffold is being explored for the development of anti-inflammatory agents through the inhibition of pathways like NF-κB.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of 7-azaindole-based compounds.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay used to measure kinase activity by quantifying the amount of ADP produced during a kinase reaction.[1][18]

Materials:

-

Kinase of interest

-

Kinase-specific substrate

-

ATP

-

7-azaindole inhibitor compound

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well or 384-well plates

Protocol:

-

Kinase Reaction:

-

Prepare a reaction mixture containing the kinase, its substrate, and ATP in the appropriate kinase buffer.

-

Add serial dilutions of the 7-azaindole inhibitor or vehicle (DMSO) to the wells.

-

Initiate the reaction by adding the kinase.

-

Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

-

-

ATP Depletion:

-